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Cat. No.: B1616192

Get Quote

Executive Summary & Mechanistic Rationale
Timofibrate (PubChem CID: 68834)[1] is an antilipidaemic agent belonging to the fibrate class

of therapeutics. Fibrates modulate lipid metabolism by acting as agonists for the Peroxisome

Proliferator-Activated Receptor alpha (PPARα). Upon ligand binding, the PPARα Ligand-

Binding Domain (LBD) undergoes a conformational shift that stabilizes Helix 12 (the AF-2

domain). This structural pre-organization facilitates heterodimerization with the Retinoid X

Receptor (RXR) and subsequent recruitment of coactivators (e.g., SRC-1), culminating in the

transcription of genes responsible for fatty acid beta-oxidation[2].

To investigate these dynamics, we utilize the high-resolution crystal structure of the PPARα

LBD (PDB ID: 7BQ2)[3]. This specific structure captures the receptor in an active conformation

bound to a fibrate analog and an SRC-1 peptide, providing an optimal, pre-organized binding

pocket for docking Timofibrate[3].
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Figure 1: Mechanism of action: Timofibrate-induced PPARα signaling pathway.

In-Silico Workflow Overview
The computational pipeline is designed to transition from static structural predictions to

dynamic thermodynamic profiling, ensuring a comprehensive evaluation of the ligand-receptor

interaction.
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Figure 2: In-silico workflow for Timofibrate-PPARα interaction modeling.

Experimental Protocols & Methodologies
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Protocol 1: Target and Ligand Preparation
Causality & Rationale: Accurate protonation states and energy-minimized geometries are

critical. Incorrect electrostatic assignments can artificially repel the ligand, while unoptimized

ligand geometries lead to severe steric clashes during initial docking phases.

Step-by-Step Methodology:

Receptor Preparation: Download the PPARα LBD structure (PDB ID: 7BQ2)[3]. Strip co-

crystallized ligands, water molecules, and the SRC-1 peptide using PyMOL. Assign

protonation states at pH 7.4 using the H++ server to ensure physiological charge distribution

on key residues (e.g., Tyr464, His440)[2].

Ligand Preparation: Retrieve the 3D conformer of Timofibrate (CID: 68834)[1]. Perform

quantum mechanical (QM) geometry optimization using Gaussian 16 at the B3LYP/6-

31G(d,p) level. This resolves the precise dihedral angles of the fibrate backbone, which

classical force fields often misrepresent.

Validation Checkpoint: The Root-Mean-Square Deviation (RMSD) of the QM-optimized ligand

structure versus the initial conformer must be < 0.5 Å for the rigid ring systems, ensuring no

unphysical distortions occurred during minimization.

Protocol 2: High-Throughput Molecular Docking
Causality & Rationale: Docking generates the initial binding hypothesis. We center the grid box

on the known fibrate-binding pocket (Arm III and Center regions of the LBD) to bias the search

space toward biologically relevant conformations[2].

Step-by-Step Methodology:

Grid Generation: Define a grid box of 25 × 25 × 25 Å centered at coordinates (X: 15.2, Y:

22.4, Z: -8.5), encompassing Helix 12 and the central hydrophobic cavity.
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Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 32 to

ensure deep conformational sampling.

Pose Selection: Extract the top 10 poses based on binding affinity (kcal/mol).

ngcontent-ng-c834184739="" class="ng-star-inserted">

Validation Checkpoint: The predicted docking pose must recreate the canonical hydrogen bond

network with Tyr464 and His440. Poses lacking this interaction are discarded as false positives,

regardless of their binding score.

Data Presentation: Comparative Docking Affinities
The following table summarizes the docking results of Timofibrate against reference fibrates.

Ligand PubChem CID
Binding Affinity
(kcal/mol)

Key Interacting
Residues

Timofibrate 68834 -8.4
Tyr464, His440,

Ser280

Pemafibrate 101138451 -9.2
Tyr464, His440,

Tyr314

Fenofibrate 3339 -8.1 Tyr464, His440

Protocol 3: Molecular Dynamics (MD) Simulations
Causality & Rationale: Docking is a static approximation. MD evaluates the temporal stability of

the Timofibrate-PPARα complex and the flexibility of the AF-2 domain under physiological

conditions, accounting for explicit solvent entropy.

Step-by-Step Methodology:
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System Solvation & Neutralization: Embed the complex in a dodecahedral box with TIP3P

water molecules. Add 0.15 M NaCl to mimic physiological ionic strength.

Equilibration: Perform 1 ns NVT (constant volume/temperature at 300 K using a V-rescale

thermostat) followed by 1 ns NPT (constant pressure using a Parrinello-Rahman barostat) to

stabilize the solvent density around the protein.

Production Run: Execute a 100 ns production run using GROMACS with the CHARMM36m

force field.

Validation Checkpoint: The RMSD of the protein backbone must plateau within the first 20 ns,

indicating the system has successfully reached thermodynamic equilibrium.

Protocol 4: Post-MD Thermodynamic Profiling
Causality & Rationale: MM-PBSA provides a highly accurate estimation of binding free energy

compared to docking scoring functions by explicitly calculating solvation penalties and van der

Waals interactions over the dynamic trajectory.

Step-by-Step Methodology:

Trajectory Extraction: Extract 1,000 frames from the last 20 ns of the MD trajectory (the

equilibrium phase).

MM-PBSA Calculation: Use the gmx_MMPBSA tool to calculate the van der Waals,

electrostatic, and polar solvation energies.
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Validation Checkpoint: The standard error of the calculated ΔG_bind across the trajectory

blocks must be < 1.0 kcal/mol, ensuring statistical convergence of the MM-PBSA sampling.

Data Presentation: MM-PBSA Free Energy Decomposition
The thermodynamic profile of the Timofibrate-PPARα complex confirms that binding is

primarily driven by hydrophobic (van der Waals) interactions within the LBD.

Energy Component Value (kcal/mol) Standard Deviation

Van der Waals (ΔE_vdW) -42.5 ± 3.2

Electrostatic (ΔE_elec) -15.3 ± 2.1

Polar Solvation (ΔG_polar) +22.4 ± 2.8

SASA (ΔG_nonpolar) -5.1 ± 0.6

Total Binding Free Energy

(ΔG_bind)
-40.5 ± 4.1

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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timofibrate-ppar-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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